molecular formula C13H19NOS B14030447 (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide

Cat. No.: B14030447
M. Wt: 237.36 g/mol
InChI Key: SFOYOSOMRXCMMJ-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfinamide group, which is a sulfur-containing functional group, and a phenylpropylidene moiety, contributing to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide typically involves the reaction of 2-methylpropane-2-sulfinamide with an appropriate aldehyde or ketone under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the imine bond. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide undergoes various chemical reactions, including:

    Oxidation: The sulfinamide group can be oxidized to form sulfonamide derivatives.

    Reduction: The imine bond can be reduced to form the corresponding amine.

    Substitution: The phenylpropylidene moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Sulfonamide derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinamide group can form covalent bonds with active site residues, inhibiting enzyme activity. The phenylpropylidene moiety may interact with hydrophobic pockets, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.

    (S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-thioamide: Contains a thioamide group instead of a sulfinamide group.

Uniqueness

(S,E)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfinamide group provides unique oxidation and reduction properties, while the phenylpropylidene moiety offers opportunities for aromatic substitution reactions.

Properties

Molecular Formula

C13H19NOS

Molecular Weight

237.36 g/mol

IUPAC Name

(S)-2-methyl-N-(3-phenylpropylidene)propane-2-sulfinamide

InChI

InChI=1S/C13H19NOS/c1-13(2,3)16(15)14-11-7-10-12-8-5-4-6-9-12/h4-6,8-9,11H,7,10H2,1-3H3/t16-/m0/s1

InChI Key

SFOYOSOMRXCMMJ-INIZCTEOSA-N

Isomeric SMILES

CC(C)(C)[S@](=O)N=CCCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)S(=O)N=CCCC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.